REACTION_CXSMILES
|
[H-].[Li+].C([Al+]CC(C)C)C(C)C.[H-].C([O:16][C:17](=O)[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[C:19]=1[O:25][CH:26]([CH3:28])[CH3:27])(C)C>C1COCC1>[Cl:24][C:20]1[C:19]([O:25][CH:26]([CH3:28])[CH3:27])=[C:18]([CH2:17][OH:16])[CH:23]=[CH:22][CH:21]=1 |f:0.1.2.3|
|
Name
|
Diisobutylaluminum lithium hydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Li+].C(C(C)C)[Al+]CC(C)C.[H-]
|
Name
|
3-chloro-2-isopropoxybenzoic acid isopropyl ester
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C1=C(C(=CC=C1)Cl)OC(C)C)=O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 5 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with Et2O (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)CO)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |